molecular formula C20H16BrNO6 B2727454 ethyl 4-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate CAS No. 850782-22-8

ethyl 4-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate

Cat. No.: B2727454
CAS No.: 850782-22-8
M. Wt: 446.253
InChI Key: RVNDTNSMYCBQQY-UHFFFAOYSA-N
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Description

Ethyl 4-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate is a synthetic coumarin derivative featuring a chromene backbone substituted with bromo (Br) and methoxy (OCH₃) groups at positions 6 and 8, respectively. The 3-carboxamido moiety links the chromene core to a benzoate ester functionalized with an ethyl group. This compound’s structural complexity arises from its multiple substituents, which influence its electronic, steric, and hydrogen-bonding properties. Coumarin derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, though specific applications of this compound require further investigation .

The bromo and methoxy substituents enhance electrophilic reactivity and modulate solubility, while the carboxamido group introduces hydrogen-bonding capabilities, critical for molecular recognition in biological or crystalline systems .

Properties

IUPAC Name

ethyl 4-[(6-bromo-8-methoxy-2-oxochromene-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO6/c1-3-27-19(24)11-4-6-14(7-5-11)22-18(23)15-9-12-8-13(21)10-16(26-2)17(12)28-20(15)25/h4-10H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNDTNSMYCBQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate typically involves multiple steps, starting from commercially available precursors

    Bromination: The chromene core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Amide Formation: The carboxylic acid derivative of the chromene is converted to an amide by reacting with ethyl 4-aminobenzoate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and methoxylation steps, as well as automated systems for amide bond formation to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the chromene core or the functional groups attached to it.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted chromene derivatives, while hydrolysis can produce the corresponding carboxylic acids and amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s chromene core and functional groups make it a candidate for drug development, particularly for its potential anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving chromene derivatives.

    Chemical Biology: The compound can serve as a tool to investigate the mechanisms of action of chromene-based drugs and their interactions with biological targets.

    Material Science: Its unique chemical structure may find applications in the development of novel materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism of action of ethyl 4-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate is likely related to its ability to interact with specific molecular targets and pathways. The chromene core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bromine and methoxy groups may enhance the compound’s binding affinity and specificity for certain targets, while the amide linkage can facilitate interactions with proteins and other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 4-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate with analogous compounds, focusing on structural motifs, substituent effects, and inferred properties.

Structural Analogues from the I-Series (Ethyl Benzoate Derivatives)

Compounds I-6230, I-6232, I-6273, I-6373, and I-6473 () share the ethyl 4-substituted benzoate framework but differ in substituents:

  • I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate
  • I-6232: Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate
  • I-6273: Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate
  • I-6373 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate
  • I-6473 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate

Key Comparisons :

Property Target Compound I-Series Compounds (e.g., I-6230, I-6373)
Core Structure Chromene-3-carboxamido benzoate Phenethylamino/thio/ethoxy benzoate
Substituents Br, OCH₃ on chromene; carboxamido linkage Pyridazine, isoxazole, or methylisoxazole groups
Hydrogen Bonding Amide (N–H, C=O) and ester (C=O) donors Amino/thio/ethoxy groups (weaker H-bond donors)
Electron Effects Electron-withdrawing Br/OCH₃ enhance polarity Heterocycles (pyridazine/isoxazole) modulate π-π interactions
Lipophilicity Moderate (ester + polar substituents) Variable (higher with methylisoxazole/thio groups)

The target compound’s chromene core and carboxamido linkage distinguish it from the I-series, which prioritize aromatic heterocycles (pyridazine/isoxazole) for π-stacking or metal coordination. The bromo and methoxy groups in the target compound likely increase its electrophilicity compared to the I-series, making it more reactive in nucleophilic substitution or photochemical reactions .

Reactivity and Functional Group Influence

highlights the role of ethyl 4-(dimethylamino)benzoate as a co-initiator in resin cements, demonstrating higher reactivity than 2-(dimethylamino)ethyl methacrylate. While the target compound lacks a dimethylamino group, its carboxamido moiety similarly participates in hydrogen bonding, which could enhance crystalline stability or intermolecular interactions in materials science applications .

Hydrogen-Bonding Patterns and Crystallography

The carboxamido group in the target compound enables robust hydrogen-bonding networks, as observed in Etter’s graph-set analysis (). SHELX-based crystallographic studies () could resolve these differences, as the software is widely used for small-molecule refinement .

Biological Activity

Ethyl 4-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate is a synthetic compound belonging to the class of chromene derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H18BrN1O5
  • Molecular Weight : 416.25 g/mol

This compound features a chromene backbone, which is known for its ability to interact with various biological targets.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby influencing cellular processes.
  • Receptor Modulation : It has been shown to interact with G protein-coupled receptors (GPCRs), particularly GPR35, which is implicated in various physiological responses.
  • Antioxidant Activity : The presence of methoxy and bromo substituents enhances its ability to scavenge free radicals, contributing to its potential as an antioxidant agent.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)5.0
HCT116 (colon cancer)4.5
HeLa (cervical cancer)3.8

The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of cell cycle regulators.

Antimicrobial Activity

This compound has also shown promising antimicrobial properties:

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, demonstrating its ability to reduce oxidative stress in cellular models. For instance, it exhibited a significant reduction in reactive oxygen species (ROS) levels at concentrations as low as 10 µM.

Case Studies and Research Findings

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry investigated the anticancer effects of this compound on multiple cancer cell lines. The results indicated that the compound effectively inhibited cell growth and induced apoptosis through caspase activation pathways .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound demonstrated superior activity against resistant strains of bacteria, highlighting its potential role in treating infections caused by multidrug-resistant pathogens .
  • Mechanistic Insights : Further research into its mechanism revealed that the compound's interaction with GPR35 could modulate inflammatory responses, suggesting a dual role in both cancer therapy and anti-inflammatory applications .

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